5-Chloro-2-(chloromethyl)pyridine Exhibits Sub-Micromolar Anticancer Activity Against HeLa Cells, Outperforming the Unsubstituted Pyridine Analog by ~90-Fold
In a direct head-to-head study of 2-chloromethylpyridine derivatives, the 5-chloro-substituted compound (7d) demonstrated an IC₅₀ of 0.035 µM against HeLa cervical carcinoma cells, compared to 3.1 µM for the unsubstituted 2-pyridinyl analog (7c), representing an ~89-fold enhancement in potency. The 5-bromo analog (7e, IC₅₀ 0.02 µM) and 5-methyl analog (7f, IC₅₀ 0.03 µM) showed comparable activity, indicating that the 5-chloro variant achieves maximal HeLa potency within this series [1].
| Evidence Dimension | Cytotoxicity IC₅₀ against HeLa cervical cancer cell line |
|---|---|
| Target Compound Data | IC₅₀ = 0.035 µM (compound 7d, 5-chloro-2-pyridinyl chloromethyl) |
| Comparator Or Baseline | 7c (2-pyridinyl chloromethyl): IC₅₀ = 3.1 µM; 7e (5-bromo-2-pyridinyl chloromethyl): IC₅₀ = 0.02 µM; 7f (5-methyl-2-pyridinyl chloromethyl): IC₅₀ = 0.03 µM |
| Quantified Difference | 7d is 88.7-fold more potent than 7c; approximately 1.75-fold less potent than 7e; approximately 1.17-fold more potent than 7f |
| Conditions | MTT assay, 48 h incubation, HeLa human cervical carcinoma cells |
Why This Matters
For procurement aimed at anticancer SAR programs, the 5-chloro derivative offers a critical balance of potency and synthetic accessibility that the unsubstituted analog lacks entirely.
- [1] Molecules 2012, 17(3), 3933-3951; doi:10.3390/molecules17033933. View Source
